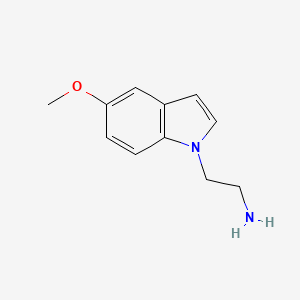

2-(5-methoxy-1H-indol-1-yl)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-methoxyindol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-14-10-2-3-11-9(8-10)4-6-13(11)7-5-12/h2-4,6,8H,5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHZVNMUARCVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 5 Methoxy 1h Indol 1 Yl Ethanamine

Strategies for the Synthesis of the 1-Ethanamine Moiety

The introduction of the ethanamine group at the N1 position of the 5-methoxyindole (B15748) core is a critical step in the synthesis. This can be achieved through direct alkylation, multi-step pathways involving the construction of the indole (B1671886) ring itself, or by converting other functional groups into the desired amine.

Direct N1-alkylation involves attaching a two-carbon amine-containing side chain to the nitrogen of a pre-existing 5-methoxyindole ring. This is a common strategy for functionalizing the indole nitrogen. The choice of alkylating agent is crucial and often requires the use of a protected amine to prevent side reactions.

A typical approach involves the deprotonation of the indole nitrogen with a suitable base to form the indolide anion, which then acts as a nucleophile.

Key Steps:

Deprotonation: 5-methoxyindole is treated with a base such as sodium hydride (NaH) or potassium hydroxide (KOH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the nucleophilic indolide anion.

Alkylation: The anion is then reacted with an electrophile containing a protected two-carbon amino group. Common electrophiles include 2-haloethylamines (e.g., 2-bromoethylamine) or their protected derivatives like N-(2-bromoethyl)phthalimide.

Deprotection: The final step involves the removal of the protecting group (e.g., phthalimide via hydrazinolysis) to yield the primary amine.

| Starting Material | Reagent(s) | Intermediate Product | Deprotection Step | Final Product |

| 5-Methoxyindole | 1. NaH, DMF 2. N-(2-bromoethyl)phthalimide | N-[2-(5-methoxy-1H-indol-1-yl)ethyl]phthalimide | Hydrazine (N₂H₄) | 2-(5-methoxy-1H-indol-1-yl)ethanamine |

| 5-Methoxyindole | 1. KOH, DMSO 2. Chloroacetonitrile | 2-(5-methoxy-1H-indol-1-yl)acetonitrile | Reduction (e.g., LiAlH₄) | This compound |

This table presents plausible synthetic routes based on standard organic chemistry principles.

Instead of starting with 5-methoxyindole, multi-step syntheses build the indole ring from acyclic precursors that already contain the necessary side chain. Classic indole syntheses like the Fischer, Bischler, and Hemetsberger methods are the most common strategies for preparing methoxy-activated indoles. chim.it These can be adapted to produce N1-substituted products.

For example, a modified Fischer indole synthesis could be employed:

Start with a substituted hydrazine, such as 1-(4-methoxyphenyl)-1-(2-aminoethyl)hydrazine. The aminoethyl group would need to be appropriately protected.

Condense this hydrazine with a suitable ketone or aldehyde (e.g., acetaldehyde) to form a hydrazone.

Subject the hydrazone to acidic conditions (e.g., using ZnCl₂, polyphosphoric acid, or Amberlyst® 15 resin) to induce cyclization and aromatization, forming the N1-substituted indole ring. chim.it

Deprotect the amine to yield the final product.

This approach offers the advantage of regiocontrol, ensuring the side chain is positioned at N1. However, it can be a longer process compared to direct alkylation.

Functional group interconversion (FGI) is a powerful strategy where one functional group is transformed into another. In the context of synthesizing this compound, this typically involves creating an N1-substituted intermediate that can be readily converted to the ethanamine moiety. ub.eduorganic-chemistry.org

A common FGI approach is the reduction of a nitrile or an amide.

Nitrile Reduction: 5-methoxyindole can be alkylated with chloroacetonitrile to form 2-(5-methoxy-1H-indol-1-yl)acetonitrile. This nitrile can then be reduced to the corresponding primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation. vanderbilt.edu

Amide Reduction: An alternative is the acylation of 5-methoxyindole with a reagent like 2-bromoacetyl bromide, followed by displacement of the bromide with an amine source (e.g., ammonia) to form 2-(5-methoxy-1H-indol-1-yl)acetamide. This amide can then be reduced to the ethanamine using reagents such as LiAlH₄ or borane (BH₃). scribd.com

| Precursor Functional Group | Reagents for Interconversion | Resulting Functional Group |

| Nitrile (-C≡N) | LiAlH₄; or H₂, Pd/C | Amine (-CH₂NH₂) |

| Amide (-CONH₂) | LiAlH₄; or BH₃·THF | Amine (-CH₂NH₂) |

| Azide (-N₃) | H₂, Pd/C; or LiAlH₄ | Amine (-NH₂) |

This table outlines common functional group interconversions used in amine synthesis. vanderbilt.edu

Approaches for the Introduction and Modification of the 5-Methoxy Group

The 5-methoxy substituent is an electron-donating group that activates the indole ring, influencing its reactivity. safrole.com The synthesis of methoxy-activated indoles is often carried out using commercially available starting materials such as di- and trimethoxy aniline and benzaldehyde derivatives. chim.it

Most synthetic routes to this compound start with a precursor that already contains the methoxy group, such as p-anisidine (4-methoxyaniline) . This ensures the methoxy group is correctly positioned at the C5 position of the final indole ring system. For instance, in the Fischer indole synthesis, the choice of a methoxy-substituted phenylhydrazine dictates the position of the methoxy group in the product. chim.it

While direct methoxylation of an indole ring is possible, it can lead to a mixture of products and is less common than using a pre-methoxylated starting material. Modification of the methoxy group (e.g., demethylation to a hydroxyl group) can be achieved using reagents like boron tribromide (BBr₃), but this is typically done on the final product if the hydroxyl analog is desired.

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs allows for the exploration of structure-activity relationships. Modifications can be made to various parts of the molecule.

The ethanamine side chain is a common target for modification to create derivatives. These modifications can include N-alkylation, N-acylation, or changing the length of the carbon chain.

N-Alkylation: The primary amine of this compound can be alkylated to form secondary or tertiary amines. This can be achieved through reductive amination with aldehydes or ketones or by direct alkylation with alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides will convert the primary amine into an amide. For example, reacting the target compound with acetyl chloride would yield N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide.

Chain Length Homologation: To synthesize analogs with longer side chains (e.g., a propanamine or butanamine chain), the direct alkylation step (Section 2.1.1) would employ a different alkylating agent, such as N-(3-bromopropyl)phthalimide. The Arndt-Eistert reaction is a classic method for one-carbon chain extension of a carboxylic acid precursor, which could then be converted to the amine. vanderbilt.edu

| Modification Type | Reagent Example | Derivative Structure |

| N,N-Dimethylation | Formaldehyde, Sodium borohydride (Reductive Amination) | N,N-dimethyl-2-(5-methoxy-1H-indol-1-yl)ethanamine |

| N-Acetylation | Acetic anhydride | N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide |

| Chain Extension | N-(3-bromopropyl)phthalimide (in alkylation step) | 2-(5-methoxy-1H-indol-1-yl)propan-1-amine |

This table shows examples of derivatization of the ethanamine side chain.

Substitutions on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it amenable to electrophilic substitution. The presence of the methoxy group at the C5 position and the ethanamine substituent at the N1 position influences the regioselectivity of these reactions. For N1-alkylated indoles, electrophilic attack typically occurs at the C3 position, which is the most nucleophilic site. However, direct substitution at C2 can also be achieved, often through metalation strategies. The primary amine on the N1-ethanamine side chain is a competing nucleophile and is reactive under many conditions used for ring substitution; therefore, it typically requires a protecting group, such as a tert-butyloxycarbonyl (Boc) or phthalimide group, prior to derivatization of the indole ring.

Electrophilic Substitution Reactions:

Classic electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the indole ring, primarily at the C3 position.

Vilsmeier-Haack Reaction (Formylation): This reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position. It uses a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The resulting 3-formylindole is a versatile intermediate for further transformations. While specific application to N1-(2-aminoethyl)-5-methoxyindole is not detailed in readily available literature, the general mechanism is widely applicable to N-substituted indoles.

Mannich Reaction (Aminomethylation): The Mannich reaction introduces an aminomethyl group onto the indole nucleus, again, typically at the C3 position. This three-component condensation involves formaldehyde, a primary or secondary amine, and the active hydrogen-containing indole scaffold. The resulting Mannich bases are valuable synthetic intermediates.

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce halogen atoms (Br or Cl) at the C3 position of the N-protected indole. These halogenated derivatives are key precursors for cross-coupling reactions.

Metalation and Subsequent Functionalization:

To achieve substitution at positions other than C3, particularly the C2 position, directed metalation is a key strategy.

Lithiation: The indole ring can be deprotonated at the C2 position using strong organolithium bases like n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting 2-lithioindole intermediate is a powerful nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, carbon dioxide) to introduce various substituents at the C2 position.

Cross-Coupling Reactions:

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Starting from a halogenated derivative of the protected this compound, various groups can be introduced.

Suzuki, Stille, and Heck Reactions: These palladium-catalyzed reactions allow for the coupling of haloindoles (e.g., a 3-bromo or a yet-to-be-synthesized 4-, 6-, or 7-bromo derivative) with boronic acids (Suzuki), organostannanes (Stille), or alkenes (Heck) to introduce a wide array of aryl, heteroaryl, or vinyl substituents.

Copper-Catalyzed Coupling: Copper(I) iodide (CuI) can catalyze the coupling of haloindoles with various nucleophiles, including amino acids, to form N-substituted or C-substituted products. clockss.org

The following table summarizes these potential substitution reactions on the protected this compound scaffold.

| Reaction Type | Reagents | Typical Position of Substitution | Functional Group Introduced |

| Vilsmeier-Haack | DMF, POCl₃ | C3 | Aldehyde (-CHO) |

| Mannich Reaction | Formaldehyde, R₂NH | C3 | Aminomethyl (-CH₂NR₂) |

| Halogenation | NBS or NCS | C3 | Bromo (-Br) or Chloro (-Cl) |

| Lithiation | n-BuLi, TMEDA | C2 | Lithium (-Li), then reacts with electrophile |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst | Position of Halogen | Aryl, Heteroaryl, etc. |

| Stille Coupling | R-Sn(Bu)₃, Pd catalyst | Position of Halogen | Aryl, Heteroaryl, Alkyl, etc. |

Preparation of Hybrid Molecules Incorporating the Indole-Ethanamine Scaffold

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved selectivity, or a broader spectrum of activity. The this compound scaffold is an attractive building block for this approach due to the synthetic handles available for modification.

The primary amine of the ethanamine side chain is the most common point of attachment for creating hybrid molecules. After deprotection, this amine can be readily acylated by reacting it with carboxylic acids, acid chlorides, or acid anhydrides from another bioactive molecule.

Amide Bond Formation:

The most straightforward method for creating hybrid molecules from this scaffold is through the formation of an amide linkage. This involves coupling the primary amine of this compound with a carboxylic acid moiety of another pharmacophore. Standard peptide coupling reagents are employed for this purpose.

EDC/HOBt Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) is a common and efficient reagent system for forming amide bonds.

CDI Coupling: Carbonyldiimidazole (CDI) can also be used as a coupling agent to activate the carboxylic acid for reaction with the amine.

Examples of Hybridization Strategies:

By applying these coupling strategies, the indole-ethanamine scaffold can be linked to a variety of other molecular frameworks.

Indole-Isatin Hybrids: Isatin (1H-indole-2,3-dione) and its derivatives are known to possess a wide range of biological activities. A hybrid molecule could be formed by coupling the amine of the title compound with a carboxylic acid-functionalized isatin derivative. This strategy has been used to create various isatin-indole molecular hybrids. nih.gov

Indole-Pyrrole Hybrids: Pyrrole-containing compounds are also of significant interest in medicinal chemistry. A one-pot synthesis of indole-pyrrole hybrids has been developed through the cycloaddition of 3-cyanoacetyl indoles with 1,2-diaza-1,3-dienes, demonstrating a different approach to creating such linked systems. rsc.org

Coupling with Bioactive Carboxylic Acids: The amine can be coupled with known bioactive carboxylic acids. For example, linking it to non-steroidal anti-inflammatory drugs (NSAIDs) containing a carboxyl group could yield dual-action compounds.

The following table presents a conceptual overview of the synthesis of hybrid molecules starting from this compound.

| Pharmacophore to be Coupled | Linkage Type | Coupling Reagents | Resulting Hybrid Structure Concept |

| Isatin-5-carboxylic acid | Amide | EDC, HOBt | Indole-ethanamide-Isatin |

| Pyrrole-2-carboxylic acid | Amide | CDI | Indole-ethanamide-Pyrrole |

| Bioactive Carboxylic Acid (e.g., Ibuprofen) | Amide | EDC, HOBt | Indole-ethanamide-NSAID |

Structure Activity Relationship Sar Studies for Indole Ethanamine Derivatives

Correlating Substituent Effects on Receptor Binding Affinity and Selectivity

The affinity and selectivity of indole-ethanamine derivatives for their biological targets are profoundly influenced by the nature and position of substituents on both the indole (B1671886) ring and the ethylamine (B1201723) side chain.

The position of the methoxy group on the indole ring is a critical determinant of receptor binding affinity. For instance, in the case of monomethoxy N,N-dimethyltryptamine derivatives, 4- and 5-methoxy analogs (Ki = 36 and 84 nM, respectively) exhibit higher affinity for the 5-HT1F receptor compared to their 6- and 7-methoxy counterparts (Ki = 393 and 2620 nM, respectively) researchgate.net. The 5-methoxy substitution, as seen in 5-methoxytryptamine (B125070) (5-MT), is a common feature in many biologically active compounds. However, simple O-methylation of serotonin (B10506) (5-HT) to 5-MT can decrease affinity at certain receptors, indicating a nuanced role for this functional group researchgate.netresearchgate.net.

Further substitutions on the indole ring can significantly modulate activity. For example, introducing a fluorine atom at the 4-position of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) leads to a notable increase in signaling potency at the 5-HT1A receptor while decreasing potency at the 5-HT2A receptor nih.gov. This highlights how subtle electronic changes to the indole nucleus can fine-tune receptor selectivity. On the other hand, methylation at the 2-position of the indole ring generally reduces the affinity of 5-substituted N,N-diallyltryptamine (DALT) derivatives for several 5-HT receptors, including 5-HT1A and 5-HT2A wisc.edu. For example, the affinity of 5-fluoro-DALT for the serotonin transporter (SERT) is reduced almost 30-fold upon 2-methylation wisc.edu.

Table 1: Impact of Indole Ring Substituents on Receptor Binding Affinity (Ki, nM)

| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT1F Ki (nM) |

|---|---|---|---|

| Tryptamine (B22526) | - | - | 866 researchgate.net |

| 5-Hydroxytryptamine (Serotonin) | - | - | 12 researchgate.net |

| 5-Methoxytryptamine | - | - | 451 researchgate.netresearchgate.net |

| 4-Methoxy-N,N-dimethyltryptamine | - | - | 36 researchgate.net |

| 5-Methoxy-N,N-dimethyltryptamine | - | - | 84 researchgate.net |

| 6-Methoxy-N,N-dimethyltryptamine | - | - | 393 researchgate.net |

| 7-Methoxy-N,N-dimethyltryptamine | - | - | 2620 researchgate.net |

| 5-Methoxy-DALT | 134 | 102 | - |

| 5-Methoxy-2-methyl-DALT | 1098 | 10000 | - |

| 5-Fluoro-DALT | 36 | 21 | - |

| 5-Fluoro-2-methyl-DALT | 983 | 10000 | - |

Data compiled from multiple sources. Dashes indicate data not available.

Modifications to the ethanamine side chain, including its length, N-substitution, and alpha-methylation, play a pivotal role in determining the pharmacological profile of indole-ethanamine derivatives.

N-Substitution: The nature of the substituents on the terminal amino group significantly impacts receptor affinity and selectivity. Generally, N,N-dialkyl substitution is common. Studies on 5-MeO-DMT analogs have shown that all examined 5-MeO-tryptamines exhibit selectivity for 5-HT1A receptors over 5-HT2A receptors nih.gov. For instance, N-benzyl substitution of 5-methoxytryptamine is known to increase its affinity and potency at 5-HT2 receptors ljmu.ac.uk. Specifically, introducing a meta-substituent on the benzyl group, such as a methoxy, methylthio, or halogen, can enhance 5-HT2A receptor affinities to low nanomolar Ki values nih.gov. However, N-methylation of an N-benzyl-5-methoxytryptamine derivative can completely abolish affinity at the 5-HT2A receptor, suggesting that tertiary amines are not well-tolerated in this specific scaffold nih.gov.

Alpha-Methylation: The introduction of a methyl group at the alpha-position of the ethylamine side chain has profound effects on the compound's properties. Alpha-methylation creates a chiral center and can increase metabolic stability by making the compound a poorer substrate for monoamine oxidase A. In a series of alpha-methyltryptamines, the enantioselectivity at serotonin receptors was found to vary depending on the aromatic substituents. For derivatives with a 5-hydroxy or 5-methoxy group, the S-enantiomer generally exhibits higher affinity or is equipotent to the R-enantiomer at 5-HT1B and 5-HT2 receptors nih.gov.

Table 2: Influence of Ethanamine Side Chain Modifications on 5-HT2A Receptor Affinity (Ki, nM)

| Compound | R1 | R2 | 5-HT2A Ki (nM) |

|---|---|---|---|

| 5-Methoxytryptamine | H | H | - |

| 5-Methoxy-N-methyltryptamine | H | CH3 | - |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | CH3 | CH3 | 102 |

| 5-Methoxy-N,N-diallyltryptamine (5-MeO-DALT) | Allyl | Allyl | 102 |

| N-(2-Methoxybenzyl)-5-methoxytryptamine | H | 2-Methoxybenzyl | 1.9 |

| N-(3-Bromobenzyl)-5-methoxytryptamine | H | 3-Bromobenzyl | 1.48 |

| N-(4-Bromobenzyl)-5-methoxytryptamine | H | 4-Bromobenzyl | 11.2 |

| (S)-5-Methoxy-α-methyltryptamine | - | - | 130 |

| (R)-5-Methoxy-α-methyltryptamine | - | - | 260 |

Data compiled from multiple sources. Dashes indicate data not available.

Stereochemical Considerations in Biological Activity

The introduction of a chiral center, most commonly through alpha-methylation of the ethanamine side chain, necessitates the consideration of stereochemistry in biological activity. The differential binding of enantiomers to receptors highlights the three-dimensional nature of the ligand-receptor interaction.

For 5-methoxy-alpha-methyltryptamine, the S-enantiomer displays a higher affinity for both 5-HT1B and 5-HT2 receptors compared to the R-enantiomer nih.gov. This stereoselectivity suggests a specific orientation of the molecule within the receptor's binding pocket is required for optimal interaction. The binding conformation of tryptamines at 5-HT1B receptors is proposed to be one where the ethylamine side chain is in a trans conformation and lies in a plane perpendicular to the indole ring nih.gov. This model helps to explain the observed enantioselectivity, as the different spatial arrangements of the alpha-methyl group in the R and S enantiomers would lead to distinct interactions with the receptor.

Computational Approaches in SAR Analysis

Computational methods have become indispensable tools in the study of structure-activity relationships for indole-ethanamine derivatives, providing insights that complement experimental data.

Both ligand-based and structure-based drug design approaches are employed to understand the SAR of these compounds. Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, are utilized when the three-dimensional structure of the receptor is unknown. These models correlate the physicochemical properties of a series of compounds with their biological activities to predict the activity of novel molecules nih.gov. For instance, a 3D-QSAR study on 2-substituted 5-hydroxyindole-3-carboxylate derivatives helped to determine the influence of steric, electrostatic, and hydrophobic fields on their inhibitory activity nih.gov.

Structure-based drug design, on the other hand, relies on the known 3D structure of the target receptor. This approach allows for the visualization of how a ligand binds to the receptor, enabling the design of new molecules with improved affinity and selectivity nih.gov.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used to study the interactions of 5-methoxytryptamine analogs with serotonin receptors. For example, docking studies of 5-MeO-DMT analogues at the 5-HT1A receptor have been used to predict binding affinities and identify key interactions within the active site areeo.ac.ir. Such studies have revealed that the binding pose of ligands in the orthosteric binding pocket of serotonin receptors often involves an interaction with an aspartate residue (Asp 3.32) as a primary anchoring point.

Molecular dynamics (MD) simulations are then often employed to assess the stability of the docked ligand-receptor complexes over time. MD simulations provide a dynamic view of the interactions and can help to refine the understanding of the binding mode and the conformational changes that occur upon ligand binding. These computational tools are instrumental in rationalizing the observed SAR and in the prospective design of novel indole-ethanamine derivatives with tailored pharmacological properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For indole-ethanamine derivatives, QSAR studies are instrumental in understanding the specific structural features that govern their interaction with various biological targets, thereby guiding the rational design of new, more potent, and selective molecules.

These models translate the three-dimensional properties of molecules into numerical descriptors, which are then correlated with biological activity, such as inhibitory concentrations (IC₅₀) or binding affinities (Kᵢ). The resulting models are rigorously validated to ensure their predictive power.

Three-Dimensional QSAR (3D-QSAR) Approaches

A significant portion of QSAR research on indole derivatives utilizes 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). These approaches analyze the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields surrounding the aligned molecules to determine which properties are critical for activity.

For instance, a 3D-QSAR study was conducted on a series of 27 novel indole derivatives targeting the serotonin transporter (SERT), a common target for indole-ethanamine analogues. nih.gov The study divided the compounds into a training set of 19 molecules to build the models and a test set of 8 molecules to validate their predictive ability. nih.gov The resulting CoMFA and CoMSIA models demonstrated strong internal and external validation, indicating their robustness. nih.gov The statistical parameters for these models are summarized below.

Similarly, a combined 2D-QSAR and 3D-QSAR/CoMSIA study on indole-alkylamine derivatives with potent β₃ adrenergic activity highlighted key structural properties for rational drug design. mdpi.com Another 3D-QSAR study on indole and isatin derivatives as inhibitors of beta-amyloid aggregation, a factor in Alzheimer's disease, also yielded a statistically significant model. mdpi.com This model, which included 45 compounds in the training set and 14 in the test set, showed acceptable predictive capability. mdpi.com

Contour maps generated from these models provide a visual representation of the SAR, indicating regions where bulky groups, positive or negative charges, or hydrophobic and hydrophilic moieties would enhance or diminish activity. For example, analysis of SERT ligands showed that halogen substitutions at the C-5 position of the indole ring led to more potent compounds compared to unsubstituted derivatives. nih.gov

Other QSAR Methodologies

Beyond 3D-QSAR, other methods are frequently applied. Two-dimensional QSAR (2D-QSAR) studies correlate physicochemical descriptors derived from the 2D representation of molecules with their biological activity. One such study on indole derivatives as selective COX-2 inhibitors produced a robust model with a high squared correlation coefficient (r²) of 0.9382 and a cross-validated squared correlation coefficient (q²) of 0.8557. ijpsr.com

More advanced techniques involving machine learning and artificial intelligence are also being utilized. Automated machine learning (AutoML) methods were used to develop a predictive QSAR model for a large, curated database of 9,440 unique ligands for the 5-HT₁ₐ serotonin receptor. nih.gov This highlights a modern approach to handling large datasets in drug discovery. nih.gov Furthermore, machine learning models like Support Vector Machine (SVM) have been shown to provide more accurate predictions than traditional Multiple Linear Regression (MLR) models for the inhibitory activity of indole derivatives in the context of hepatitis treatment. archivepp.com The SVM model in that study yielded a high r² value of 0.993 for the training set and 0.844 for the test set. archivepp.com

These quantitative models are powerful tools in drug discovery, enabling the prediction of the biological activity of novel compounds before their synthesis. This accelerates the design-synthesize-test cycle and helps in prioritizing the most promising candidates for further development. The insights gained from QSAR studies on various indole-based scaffolds provide a valuable framework for understanding the structure-activity relationships of indole-ethanamine derivatives.

Preclinical Pharmacological Investigations and Mechanistic Insights of 2 5 Methoxy 1h Indol 1 Yl Ethanamine Analogs

In Vitro Cell-Based Assays

In vitro studies using cultured cells are fundamental to initial drug discovery, providing a controlled environment to elucidate the specific biological activities and mechanisms of action of novel compounds. Analogs of 2-(5-methoxy-1H-indol-1-yl)ethanamine have been rigorously evaluated in a variety of cell-based assays.

The indole (B1671886) nucleus is a key pharmacophore in many anticancer agents. Consequently, various analogs have been synthesized and tested for their ability to inhibit the growth of and induce death in cancer cells.

A series of indole-aryl amide derivatives were assessed for their cytotoxic effects on a panel of human cancer cell lines. Notably, compound 5 , an indole-aryl amide, demonstrated selective toxicity towards the HT29 colon cancer cell line while not affecting normal human intestinal cells. Further investigation revealed that this compound induced cell cycle arrest in the G1 phase and promoted apoptosis in HT29 cells. nih.gov Another derivative, compound 2 , which features a (4-aminophenyl)acetyl group, was active against MCF7 (breast) and PC3 (prostate) cancer cells, with IC₅₀ values of 0.81 µM and 2.13 µM, respectively. nih.gov

In another study, novel (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivatives were synthesized. Among these, compound 9e , which contains a 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety, showed potent antiproliferative activity against HeLa (cervical), HT29 (colon), and MCF-7 (breast) cancer cell lines with IC₅₀ values of 0.37 µM, 0.16 µM, and 0.17 µM, respectively. nih.gov

Furthermore, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were developed as potential EGFR inhibitors. Compounds 5f and 5g from this series exhibited high antiproliferative activity, with GI₅₀ values of 41 nM and 45 nM, respectively, against a panel of cancer cells. nih.gov

Interactive Data Table: Antiproliferative Activity of Indole Analogs

| Compound/Analog Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Source |

| Indole-aryl amide (Cmpd 5) | HT29 (Colon) | Selective Toxicity | nih.gov |

| Indole-aryl amide (Cmpd 2) | MCF7 (Breast) | 0.81 µM | nih.gov |

| Indole-aryl amide (Cmpd 2) | PC3 (Prostate) | 2.13 µM | nih.gov |

| Indolyl-propenone (Cmpd 9e) | HeLa (Cervical) | 0.37 µM | nih.gov |

| Indolyl-propenone (Cmpd 9e) | HT29 (Colon) | 0.16 µM | nih.gov |

| Indolyl-propenone (Cmpd 9e) | MCF-7 (Breast) | 0.17 µM | nih.gov |

| Indole-2-carboxamide (Cmpd 5f) | Cancer Cell Panel | 41 nM | nih.gov |

| Indole-2-carboxamide (Cmpd 5g) | Cancer Cell Panel | 45 nM | nih.gov |

The rise of drug-resistant pathogens has spurred the search for new antimicrobial agents, with indole derivatives emerging as a promising class of compounds.

A study on new indole derivatives incorporating 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties revealed a broad spectrum of antimicrobial activity. These compounds were tested against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei, showing Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.gov Notably, some indole-triazole derivatives demonstrated excellent activity against MRSA, and many of the tested compounds were found to be several times more effective than the standard drug fluconazole (B54011) against C. krusei. nih.gov

In a separate investigation, indole-3-carboxamido-polyamine conjugates were evaluated. The 5-bromo-substituted indole analogs were particularly effective, showing broad-spectrum activity. Compound 13b , a 5-bromo-indole linked to a specific polyamine, was notable for its potent activity against S. aureus, Acinetobacter baumannii, and Cryptococcus neoformans, with MIC values of ≤0.28 µM. nih.gov

Another study focused on indole-containing hydrazone derivatives. Compound 8 from this series showed more potent activity against an MRSA standard strain (MIC of 6.25 μg/ml) than the control drug ampicillin (B1664943) (MIC of 12.5 μg/ml). znaturforsch.com

Interactive Data Table: Antimicrobial Activity of Indole Analogs

| Compound/Analog Class | Microbial Strain | Activity (MIC) | Source |

| Indole-triazole/thiadiazole | Various Bacteria/Fungi | 3.125-50 µg/mL | nih.gov |

| Indole-triazole (Cmpd 1b, 2b-d, 3b-d) | Candida albicans | 3.125 µg/mL | nih.gov |

| 5-Bromo-indole-polyamine (Cmpd 13b) | S. aureus, A. baumannii, C. neoformans | ≤0.28 µM | nih.gov |

| Indole-hydrazone (Cmpd 8) | MRSA | 6.25 µg/mL | znaturforsch.com |

| Indole-triazole conjugate (Cmpd 6f) | Candida albicans | 2 µg/mL | mdpi.com |

Oxidative stress is implicated in the pathology of numerous diseases. The antioxidant potential of indole analogs has been explored in various cellular models. A series of synthetic indole-phenolic compounds were shown to possess strong antioxidant and cytoprotective effects. In cellular models, these hybrids effectively countered reactive oxygen species (ROS) that were generated by the Aβ(25–35) peptide and hydrogen peroxide. This was demonstrated by a quantitative analysis showing an average 25% increase in cell viability and a reduction in ROS levels back to basal states. nih.gov

Indole-3-propionic acid (IPA), a tryptophan metabolite, has been shown to protect cells from oxidative damage by eliminating hydroxyl radicals. researchgate.net Similarly, other research has highlighted the ability of certain indole derivatives to reduce DNA damage and lipid peroxidation, thus protecting neurons from ischemia-induced damage. researchgate.net

The neuroprotective properties of indole-based compounds are of significant interest for the potential treatment of neurodegenerative diseases. In vitro studies have shown that these compounds can protect neurons from various toxins and stressors.

Indole-phenolic derivatives have been identified as multifunctional neuroprotectors. In addition to their antioxidant effects, they effectively promoted the self-disaggregation of the toxic Aβ(25–35) fragment in SH-SY5Y neuroblastoma cells, suggesting a potential role in Alzheimer's disease therapy. nih.gov The indole derivative NC009-1 has been shown to alleviate cytotoxicity induced by the neurotoxin MPP+ in human microglial HMC3 cells. It also reduced the production of inflammatory mediators like nitric oxide, IL-1β, IL-6, and TNF-α. mdpi.com

Furthermore, Indole-3-carbinol (I3C) demonstrated neuroprotective effects against scopolamine-induced abnormalities in rats by reducing oxidative stress and suppressing inflammation. springermedicine.com

Dysregulation of lipid metabolism is a key factor in conditions like non-alcoholic fatty liver disease (NAFLD). Recent studies have investigated the potential of indole analogs to modulate these pathways in liver cells.

A novel set of indole ethylamine (B1201723) derivatives was designed to target key regulators of lipid metabolism. In oleic acid-induced AML12 mouse hepatocytes, compound 9 from this series was shown to significantly reduce intracellular triglyceride levels by up to 51.33% at a 20 µM concentration, an effect greater than that of the commercial drug fenofibrate. nih.govdntb.gov.ua This compound was found to activate Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Carnitine Palmitoyltransferase 1a (CPT1a), and upregulate the expression of lipases involved in fat breakdown, such as Hormone-Sensitive Triglyceride Lipase (HSL) and Adipose Triglyceride Lipase (ATGL). nih.govdntb.gov.ua

Other studies have shown that indole metabolites produced by gut flora, such as Indole-3-propionic acid (IPA) and Indole-3-carbinol (I3C) , can significantly reduce lipid droplet accumulation and triglyceride content in sodium oleate-induced HepG2 human liver cells. researchgate.net These findings suggest that indole derivatives can beneficially regulate lipid metabolism in hepatocytes. researchgate.netfrontiersin.org

In Vivo Animal Model Studies (Excluding Human Therapeutic Efficacy)

Following promising in vitro results, select indole analogs have been advanced to in vivo studies using animal models to assess their pharmacological effects in a whole-organism context.

The indole derivative NC009-1 was tested in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease. Oral administration of NC009-1 led to the amelioration of motor deficits and depressive-like behaviors. mdpi.com In these mice, the compound increased dopamine (B1211576) and dopamine transporter levels in the striatum and reduced markers of oxidative stress and neuroinflammation in the ventral midbrain. mdpi.com

In a different study, Indole-3-carbinol (I3C) was evaluated in a rat model of cognitive impairment induced by scopolamine. The findings indicated that I3C provided neuroprotective effects by mitigating oxidative stress, inflammation, and disruptions in the cholinergic pathway, leading to an alleviation of cognitive deficits. springermedicine.com

An indole–diosgenin hybrid compound, at a dose of 10 mg/kg, was found to act as a potent acetylcholinesterase (AChE) inhibitor in a scopolamine-induced amnesia mouse model, where it improved learning and memory. nih.gov These studies highlight the potential of indole analogs to exert significant therapeutic effects in various animal models of disease.

Assessment in Models of Neurodegenerative Disorders and Neuroinflammation

Analogs of this compound have been investigated for their potential therapeutic effects in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD). In a continuous effort to develop novel neuroprotectants, a series of analogs were synthesized and evaluated. nih.gov The lead compound, ZCM-I-1, and its counterpart, ZCM-I-2, demonstrated significant protective potency in a well-established cellular model of Alzheimer's disease. nih.gov These compounds were tested in MC65 cells, which conditionally express C99, the C-terminal fragment of the amyloid precursor protein (APP). nih.gov

The structure-activity relationship studies highlighted the critical role of the 5-methoxy (5-OCH3) group on the indole ring for the observed neuroprotective activities. nih.gov The modification of other parts of the molecule, such as the β-keto moiety, showed that this position could be altered to either retain or improve neuroprotective effects. nih.gov For instance, converting the β-ketone into a diazirine resulted in an analog with slightly reduced protective potency, further informing the design of future chemical probes for mechanistic studies. nih.gov These findings underscore the potential of this chemical scaffold in developing neuroprotectants that target novel mechanisms of action for AD. nih.gov

Table 1: Neuroprotective Potency of Selected Analogs in MC65 Cellular AD Model Data sourced from a study on novel neuroprotectants for Alzheimer's disease. nih.gov```html

| Compound | Protective Potency (nM) | Key Structural Feature |

|---|---|---|

| ZCM-I-1 | 32.6 ± 1.3 | Lead compound with 5-methoxy indole group |

| ZCM-I-2 | 29.0 ± 0.7 | Analog of lead compound |

Studies on Behavioral and Physiological Parameters in Animal Models

The behavioral effects of this compound analogs have been explored in various animal models to assess their neuropharmacological profiles. The parent compound, 5-methoxytryptamine (B125070) (5-MT), is known to induce a head-twitch response in rodents, a behavioral action often used as a proxy for serotonergic psychedelic effects. wikipedia.orgThis effect is mediated by the serotonin (B10506) 5-HT2A receptor. wikipedia.orgFurthermore, 5-MT can produce a "hyperactivity syndrome" in rodents, indicating a range of central nervous system effects. wikipedia.orgThe behavioral impacts of 5-MT are significantly enhanced when co-administered with monoamine oxidase inhibitors (MAOIs), which prevent its rapid metabolism.

wikipedia.org

A specific analog, 3-{[4-(5-methoxy-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]methyl}-1,2-dihydroquinolin-2-one (D2AAK1), has been the subject of in vitro, molecular modeling, and behavioral studies to evaluate its potential as an antipsychotic agent. nih.govThese investigations aim to characterize its interaction with relevant neural pathways and its effect on animal behavior, providing insights into its therapeutic potential for psychiatric disorders.

Pharmacokinetic and Brain Penetration Studies in Animal Models

The ability of a compound to cross the blood-brain barrier (BBB) is essential for its efficacy in treating central nervous system disorders. 5-methoxytryptamine (5-MT) has been shown to cross the BBB and enter the central nervous system following peripheral administration in animals. wikipedia.orgHowever, some reports suggest it has strong peripheral selectivity, which could limit its central effects. wikipedia.orgThe compound's metabolism is a critical factor, as it is rapidly broken down by monoamine oxidase (MAO), particularly MAO-A. wikipedia.orgThe use of MAO inhibitors can increase brain levels of 5-MT by as much as 20-fold.

wikipedia.org

Studies on related analogs provide further insight into the structural requirements for good brain penetration. For example, the compound 25CN-NBOH demonstrated high in vitro permeability and low P-glycoprotein-mediated efflux, which are favorable characteristics for a brain-penetrant drug. nih.govAdministration of 25CN-NBOH in mice resulted in plasma and brain concentrations of the free compound reaching approximately 200 nM within 15 minutes, confirming its rapid penetration of the BBB and limited efflux. nih.govThese findings suggest that molecules within this class can be optimized for favorable pharmacokinetic profiles.

Table 2: Pharmacokinetic Properties of a Related Analog (25CN-NBOH)

Data illustrates key parameters for assessing brain penetration.

nih.gov```html

Parameter Value Implication In Vitro Permeability (Papp) 29 × 10-6 cm/s High permeability across cellular barriers P-glycoprotein Efflux Low Not significantly removed from the brain by efflux pumps

Mechanistic Pathways Underlying Biological Activities

Disruption of Pathological Protein Aggregation (e.g., Amyloid-β oligomers, Tau)

A primary strategy in the development of treatments for neurodegenerative diseases like Alzheimer's is the inhibition of pathological protein aggregation. The aggregation of tau protein is mediated by specific hexapeptide motifs located in its microtubule-binding domain. nih.govSmall molecules that can interfere with this process are of significant therapeutic interest. nih.govnih.gov Analogs of this compound have been designed as neuroprotectants that may act through such mechanisms. Research into compounds like ZCM-I-1 has focused on their ability to protect neurons, with docking studies suggesting they target the mitochondrial complex I. nih.govThis interaction represents a novel mechanism of action for neuroprotection in AD. nih.govBy targeting fundamental cellular processes affected by protein aggregation, these compounds offer a different approach from directly binding to amyloid or tau aggregates. The structural features, such as the 5-methoxy group on the indole ring, were found to be crucial for these neuroprotective activities in cellular AD models. nih.gov

Inhibition of Efflux Pump Mechanisms in Antimicrobial Resistance

The rise of multidrug-resistant (MDR) bacteria is a major global health threat, often driven by the overexpression of efflux pumps that expel antibiotics from the bacterial cell. nih.govmdpi.comSmall molecules that inhibit these pumps, known as efflux pump inhibitors (EPIs), can restore the efficacy of existing antibiotics. nih.govnih.gov Indole derivatives have emerged as a promising class of EPIs. nih.govSpecifically, certain 1-(1H-indol-3-yl)ethanamine derivatives have been identified as potent inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.govStructure-activity relationship studies have revealed that a lipophilic moiety at the N-1 position of the indole ring is critical for inhibitory activity; its removal leads to a complete loss of function. nih.govThe efficacy of these EPIs is often evaluated by measuring the inhibition of ethidium (B1194527) bromide (EtBr) efflux, as EtBr is a known substrate for pumps like NorA. nih.govCombining these indole-based EPIs with common antibiotics could be a viable strategy to combat resistant bacterial infections. nih.govfrontiersin.org

Regulation of Inflammatory Mediators and Oxidative Stress Pathways

Chronic inflammation and oxidative stress are key pathological features of many diseases, including neurodegenerative disorders. nih.govmdpi.comConsequently, compounds that can modulate these pathways are of significant interest. Analogs of this compound have shown potential in this area.

Studies on two 5-methoxyindole (B15748) carboxylic acid-derived hydrazones demonstrated effective scavenging of superoxide (B77818) radicals, as measured by a decrease in luminol-dependent chemiluminescence. researchgate.netThis indicates a direct antioxidant effect. These hydrazones did not trigger a prooxidant effect under conditions of iron-induced oxidative stress, suggesting a favorable safety profile in this regard. researchgate.netIn vivo studies using other synthetic analogs in mouse models have shown that pretreatment can significantly attenuate scopolamine-induced oxidative stress. mdpi.comThis was evidenced by a reduction in brain lipid peroxidation (malondialdehyde levels) and an enhancement of endogenous antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione (B108866) (GSH) in the hippocampus. mdpi.comTable 3: Effect of Synthetic Analogs on Oxidative Stress Biomarkers in Mouse Hippocampus Data from a study on the antioxidant potentials of mono-carbonyl curcumin (B1669340) analogues. mdpi.com```html

| Biomarker | Effect of Analog Pretreatment | Indication |

|---|---|---|

| Malondialdehyde (MDA) | Significantly Reduced | Decreased lipid peroxidation |

| Catalase (CAT) | Enhanced Activity | Increased antioxidant defense |

| Superoxide Dismutase (SOD) | Enhanced Activity | Increased antioxidant defense |

| Glutathione (GSH) | Enhanced Activity | Increased antioxidant defense |

Table of Compounds Mentioned

Compound Name Abbreviation / Other Name This compound - 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide ZCM-I-1 2-(5-methoxy-1H-indol-3-yl)ethanamine 5-Methoxytryptamine (5-MT), Mexamine 3-{[4-(5-methoxy-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]methyl}-1,2-dihydroquinolin-2-one D2AAK1 N-(2-Hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine 25CN-NBOH 5-methoxy-indole carboxylic acid 5MICA Ethidium bromide EtBr

Future Research Directions and Translational Perspectives for Indole Ethanamine Research

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

The therapeutic potential of indole (B1671886) derivatives is vast, with established roles as precursors to neurotransmitters like serotonin (B10506) and hormones such as melatonin (B1676174). nih.gov Future research into 2-(5-methoxy-1H-indol-1-yl)ethanamine should focus on elucidating its unique mechanisms of action to unlock new therapeutic avenues.

Initial investigations could explore its impact on neurological and inflammatory pathways. For instance, related indole structures have demonstrated anti-inflammatory, analgesic, and anti-depressant effects. academie-sciences.fr Mechanistic studies could reveal if this compound modulates specific enzymes, such as cyclooxygenases (COX), or interacts with receptors involved in mood regulation. Some N-substituted indoles have been investigated as potential selective COX-2 inhibitors. nih.gov Furthermore, microbial indole derivatives are known to interact with the aryl hydrocarbon receptor (AHR), influencing immune responses in the gut and central nervous system. frontiersin.org Understanding the interaction of N1-substituted indole-ethanamines with these targets could pave the way for novel treatments for inflammatory bowel disease, neurodegenerative conditions, and mood disorders.

Development as Chemical Biology Probes and Research Tools

Small molecules are indispensable tools for dissecting complex biological systems. This compound can serve as a scaffold for the development of sophisticated chemical probes. By incorporating reporter tags (e.g., fluorophores) or reactive groups for covalent modification, this molecule can be transformed into a tool for visualizing and identifying its biological targets.

Such probes would be invaluable for:

Target Identification: Identifying the specific proteins and pathways with which the compound interacts.

Pathway Elucidation: Mapping the downstream cellular effects following target engagement.

Pharmacological Profiling: Understanding the on- and off-target activities of the compound and its analogs.

The development of these tools will accelerate the translation of basic biological insights into therapeutic strategies.

Advanced Synthetic Strategies for Enhanced Analog Diversity

The exploration of any chemical scaffold's full potential is contingent on the ability to generate a wide array of analogs. While the synthesis of N1-substituted indoles can be challenging due to the relative inertness of the indole nitrogen, modern organic chemistry offers powerful solutions. researchgate.net

Future synthetic efforts should move beyond traditional methods and embrace advanced strategies to create diverse libraries based on the this compound core.

Key advanced strategies include:

Catalytic Cross-Coupling Reactions: Methods like copper-catalyzed reductive cross-coupling can directly form the N-alkyl bond. researchgate.net

Flow Chemistry: Enables rapid, controlled, and scalable synthesis of analogs.

Multicomponent Reactions: Allows for the efficient assembly of complex molecules from simple starting materials in a single step. nih.gov

Late-Stage Functionalization: Modifies a core scaffold in the final steps of a synthesis, allowing for rapid diversification.

These approaches will facilitate the systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of properties like potency, selectivity, and metabolic stability. nih.gov

Addressing Receptor Selectivity and Polypharmacology for Targeted Research

A critical aspect of modern drug discovery is controlling how a molecule interacts with its biological targets. Research into this compound and its analogs must address both receptor selectivity and the potential for beneficial polypharmacology.

Receptor Selectivity: Structure-activity relationship (SAR) studies are essential to understand how modifications to the indole ring, the methoxy group, and the ethylamine (B1201723) side chain affect binding affinity and selectivity for different receptors. nih.govnih.gov For example, studies on related alkylindoles have shown that substitutions at various positions on the indole ring can dramatically alter affinity for specific G protein-coupled receptors (GPCRs). nih.gov Computational docking studies can predict how analogs bind to target proteins, guiding the synthesis of more selective compounds. nih.gov

Polypharmacology: For complex multifactorial diseases, designing molecules that intentionally interact with multiple targets can be more effective than a single-target approach. The indole-ethanamine scaffold is well-suited for this strategy. By understanding the SAR for multiple targets, it may be possible to design a single analog with a desired multi-target profile, potentially leading to more effective treatments for diseases like cancer or neurodegenerative disorders.

Integration of Omics Data for Systems-Level Understanding

To fully comprehend the biological impact of this compound, a systems-level approach is necessary. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to a small molecule. nashbio.comnih.gov

By treating cells or model organisms with the compound and analyzing the resulting changes across these different molecular layers, researchers can:

Uncover Mechanisms of Action: Identify entire pathways and biological networks that are perturbed by the compound. springernature.com

Identify Biomarkers: Discover molecular signatures that indicate the compound's activity or predict response.

Assess Off-Target Effects: Gain a comprehensive understanding of a compound's broader biological effects. nashbio.comresearchgate.net

This systems pharmacology approach moves beyond a one-drug, one-target paradigm to a more comprehensive understanding that can accelerate drug development and reveal novel biological insights. nih.gov The integration of multi-omics data is crucial for translating the potential of indole-ethanamine research into tangible therapeutic advances. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(5-methoxy-1H-indol-1-yl)ethanamine with high yield and purity?

- Methodological Answer : The synthesis can be adapted from protocols for analogous indole derivatives. For example, 5-methoxyindole precursors can be functionalized via nucleophilic substitution or reductive amination. A common approach involves:

Indole Ring Formation : Use Fischer indole synthesis with 4-methoxyphenylhydrazine and a suitable ketone under acidic conditions (e.g., HCl/EtOH) .

Ethylamine Sidechain Introduction : React the indole intermediate with ethylamine derivatives (e.g., via Buchwald–Hartwig coupling) under palladium catalysis .

Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

- Key Considerations : Optimize reaction temperature (70–90°C) and solvent (DMF or toluene) to minimize byproducts like N-alkylated derivatives .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure using SHELX software for refinement, ensuring accurate bond-length and angle measurements .

- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the methoxy group (δ ~3.7 ppm) and ethylamine sidechain (δ ~2.8–3.2 ppm) .

- Mass Spectrometry : Use ESI-MS to verify the molecular ion peak (expected m/z: ~206.2 for [M+H]⁺) .

- HPLC : Monitor purity (>98%) with a reverse-phase column and gradient elution (water/acetonitrile) .

Advanced Research Questions

Q. How can researchers address contradictions in reported serotonin receptor binding affinities for this compound?

- Methodological Answer :

- Assay Standardization : Use radioligand binding assays (e.g., ³H-LSD for 5-HT₂A) with consistent cell lines (e.g., HEK293 transfected with human receptors) and buffer conditions (pH 7.4, 25°C) .

- Structural Analysis : Compare the compound’s conformation (via DFT calculations or crystallography) to active analogs like 5-MeO-DALT, focusing on methoxy positioning and sidechain flexibility .

- Cross-Validation : Replicate studies using functional assays (e.g., calcium flux in vitro) to confirm binding data .

Q. What experimental models are suitable for evaluating the compound’s metabolic stability and pharmacokinetics?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and quantify metabolites via LC-MS/MS. Monitor demethylation (loss of methoxy group) or amine oxidation .

- In Vivo Studies : Administer to rodents (IV/PO routes) and measure plasma half-life using validated bioanalytical methods. Assess blood-brain barrier penetration via brain/plasma ratio calculations .

- Enzyme Inhibition : Test CYP450 isoform interactions (e.g., CYP2D6) to predict drug-drug interactions .

Q. How does the methoxy group’s position (C5 vs. C6/C7) influence pharmacological activity in indole derivatives?

- Methodological Answer :

- SAR Studies : Synthesize analogs with methoxy groups at C5, C6, or C7 and compare receptor binding (5-HT₁A/₂A), using molecular docking to identify key hydrogen-bonding interactions .

- Functional Assays : Test cAMP accumulation or β-arrestin recruitment to assess biased signaling effects .

- Data Interpretation : C5-methoxy substitution typically enhances 5-HT₂A affinity due to optimal steric and electronic effects, as seen in 5-MeO-DALT derivatives .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproduce Synthesis : Ensure identical reaction conditions (e.g., solvent, catalyst) to minimize polymorphic variations .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to confirm melting points and detect hydrate/solvate formation .

- Collaborative Validation : Share samples with independent labs for NMR/X-ray cross-verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.